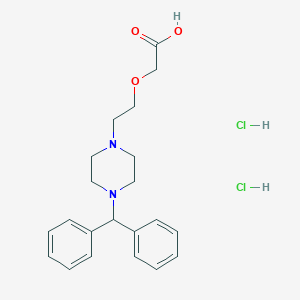

(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)essigsäure-Dihydrochlorid

Übersicht

Beschreibung

Deschloro Cetirizine (dihydrochloride) is a chemical compound that serves as an impurity of Cetirizine, a second-generation antihistamine. Cetirizine is widely used to treat allergic reactions by selectively inhibiting the histamine H1 receptor . Deschloro Cetirizine (dihydrochloride) is primarily utilized in scientific research to study the properties and effects of Cetirizine and its related compounds .

Wissenschaftliche Forschungsanwendungen

Deschlor-Cetirizin (Dihydrochlorid) wird in der wissenschaftlichen Forschung intensiv eingesetzt, darunter:

Chemie: Es wird verwendet, um die chemischen Eigenschaften und die Reaktivität von Cetirizin und seinen Derivaten zu untersuchen.

Biologie: Forscher verwenden es, um die biologischen Wirkungen und Interaktionen von Antihistaminika zu untersuchen.

Medizin: Es hilft beim Verständnis der Pharmakokinetik und Pharmakodynamik von Cetirizin.

5. Wirkmechanismus

Deschlor-Cetirizin (Dihydrochlorid) entfaltet seine Wirkung durch selektive Hemmung des Histamin-H1-Rezeptors. Diese Hemmung verhindert, dass Histamin an den Rezeptor bindet, wodurch allergische Symptome wie Juckreiz, Niesen und Schnupfen reduziert werden. Die molekularen Zielstrukturen umfassen die Histamin-H1-Rezeptoren, die in verschiedenen Geweben vorkommen, darunter die Atemwege, die Haut und die Blutgefäße .

Ähnliche Verbindungen:

Cetirizinhydrochlorid: Eine weitere Salzform von Cetirizin, die häufig in Allergiemedikamenten verwendet wird.

Levocetirizin: Ein Enantiomer von Cetirizin mit ähnlichen Antihistamin-Eigenschaften.

Hydroxyzine: Ein Antihistaminikum der ersten Generation und Vorläufer von Cetirizin.

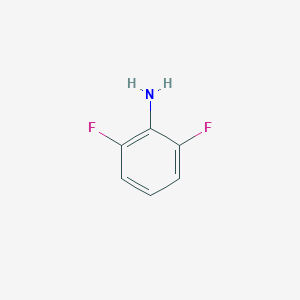

Eindeutigkeit: Deschlor-Cetirizin (Dihydrochlorid) ist aufgrund seiner spezifischen Struktur einzigartig, der das Chloratom fehlt, das in Cetirizin vorhanden ist. Dieser strukturelle Unterschied beeinflusst seine chemischen Eigenschaften und seine Reaktivität, was es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen von Strukturmodifikationen auf die Antihistaminaktivität macht .

Wirkmechanismus

Deschloro Cetirizine Dihydrochloride, also known as (2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride, is a specific impurity of Cetirizine . Cetirizine is a second-generation antihistamine and the carboxylated metabolite of hydroxyzine .

Target of Action

The primary target of Deschloro Cetirizine Dihydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, hives, and other symptoms .

Mode of Action

Deschloro Cetirizine Dihydrochloride acts as an antagonist of the Histamine H1 receptor . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses .

Biochemical Pathways

The compound’s action on the Histamine H1 receptor affects the histamine-mediated biochemical pathways . By inhibiting the H1 receptor, Deschloro Cetirizine Dihydrochloride prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation .

Pharmacokinetics

Cetirizine is rapidly absorbed, with peak concentrations achieved within 1-2 hours after administration . It has a serum-elimination half-life of approximately 7 hours . The drug is excreted largely unchanged in the urine .

Result of Action

The molecular and cellular effects of Deschloro Cetirizine Dihydrochloride’s action result in the relief of allergy symptoms . By blocking the H1 receptor, the compound prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, itching, runny nose, and watery eyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Cetirizine (dihydrochloride) involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzhydrol with piperazine to form a key intermediate. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield Deschloro Cetirizine. The final step involves the conversion of Deschloro Cetirizine to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of Deschloro Cetirizine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include controlling temperature, reaction time, and the concentration of reagents. The final product is purified through crystallization or other separation techniques to ensure high purity suitable for research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deschlor-Cetirizin (Dihydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können es in seine Vorläuferverbindungen zurückverwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine werden unter basischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Cetirizine Hydrochloride: Another salt form of Cetirizine, commonly used in allergy medications.

Levocetirizine: An enantiomer of Cetirizine with similar antihistamine properties.

Hydroxyzine: A first-generation antihistamine and precursor to Cetirizine.

Uniqueness: Deschloro Cetirizine (dihydrochloride) is unique due to its specific structure, which lacks the chlorine atom present in Cetirizine. This structural difference affects its chemical properties and reactivity, making it a valuable compound for studying the effects of structural modifications on antihistamine activity .

Eigenschaften

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODBQWPTPNAKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004015 | |

| Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-54-3 | |

| Record name | Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)

![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)

![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)